

A Technical Guide to Commercial Doxofylline-d4 for Research Applications

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Compound of Interest

Compound Name: Doxofylline-d4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of **Doxofylline-d4**, a crucial deuterated internal standard for the accurate quantification of Doxofylline in research and preclinical studies. This document details available product specifications, outlines a validated experimental protocol for its use, and visualizes the key signaling pathways of its non-deuterated counterpart, Doxofylline.

Commercial Suppliers of Doxofylline-d4

The procurement of high-purity, reliable internal standards is paramount for the integrity of pharmacokinetic and metabolic studies. **Doxofylline-d4** is available from a select number of specialized chemical suppliers. The following table summarizes the offerings from prominent vendors for easy comparison.

Supplier	Catalog Number	Purity	Available Quantities
MedChemExpress	HY-B0004S1	>98%	Inquire for details
Gentaur	GNT-ST-16963	Not specified	Inquire for details
TLC Pharmaceutical Standards	Not specified	98.9% [1]	Inquire for details
TargetMol	Inquire	Not specified	Inquire for details

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Experimental Protocol: Quantification of Doxofylline using Doxofylline-d4 Internal Standard

The following is a detailed methodology for the determination of Doxofylline in biological matrices using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with **Doxofylline-d4** as an internal standard. This protocol is based on a validated method for pharmacokinetic studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

1. Materials and Reagents

- Doxofylline reference standard
- **Doxofylline-d4** (internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (ACS grade)
- Ultrapure water
- Biological matrix (e.g., plasma, serum)

2. Chromatographic Conditions

- UPLC System: A validated UPLC system.
- Column: Kinetex-C18 column (EVO 100Å, 50 × 2.1 mm, 5 µm)[\[2\]](#)[\[3\]](#)
- Mobile Phase A: 0.3% formic acid in water[\[2\]](#)[\[3\]](#)
- Mobile Phase B: 90% acetonitrile solution with 0.3% formic acid[\[2\]](#)[\[3\]](#)
- Gradient Elution: A gradient elution program should be optimized to ensure proper separation of Doxofylline and **Doxofylline-d4** from matrix components.

- Flow Rate: As per column specifications, typically around 0.4-0.6 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 40°C.
- Injection Volume: 1-5 µL.
- Total Run Time: Approximately 2.6 minutes.[\[2\]](#)[\[3\]](#)

3. Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Doxofylline: m/z 267.000 → 181.000[\[2\]](#)[\[3\]](#)
 - **Doxofylline-d4** (Internal Standard): m/z 271.200 → 181.100[\[2\]](#)[\[3\]](#)
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) and compound-specific parameters (e.g., cone voltage, collision energy) should be optimized for maximum signal intensity.

4. Sample Preparation (Protein Precipitation)

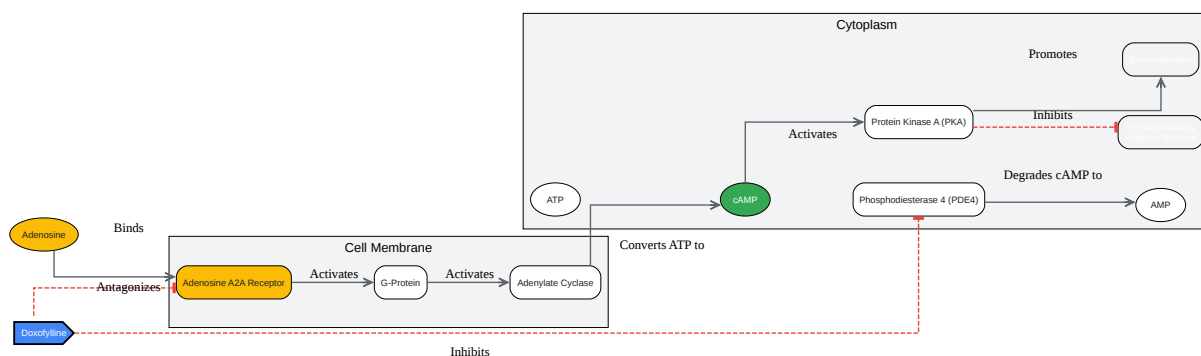
- Thaw biological samples (e.g., plasma) on ice.
- To 50 µL of sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard, **Doxofylline-d4**, at a known concentration.
- Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject the prepared sample into the UPLC-MS/MS system.

5. Data Analysis

- Integrate the peak areas for both Doxofylline and **Doxofylline-d4**.
- Calculate the peak area ratio of Doxofylline to **Doxofylline-d4**.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the Doxofylline standards.
- Determine the concentration of Doxofylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Doxofylline's Signaling Pathway

Doxofylline, a methylxanthine derivative, exerts its therapeutic effects primarily through the inhibition of phosphodiesterase (PDE) enzymes and as an antagonist of adenosine receptors. [4][5] This dual mechanism leads to bronchodilation and anti-inflammatory effects.

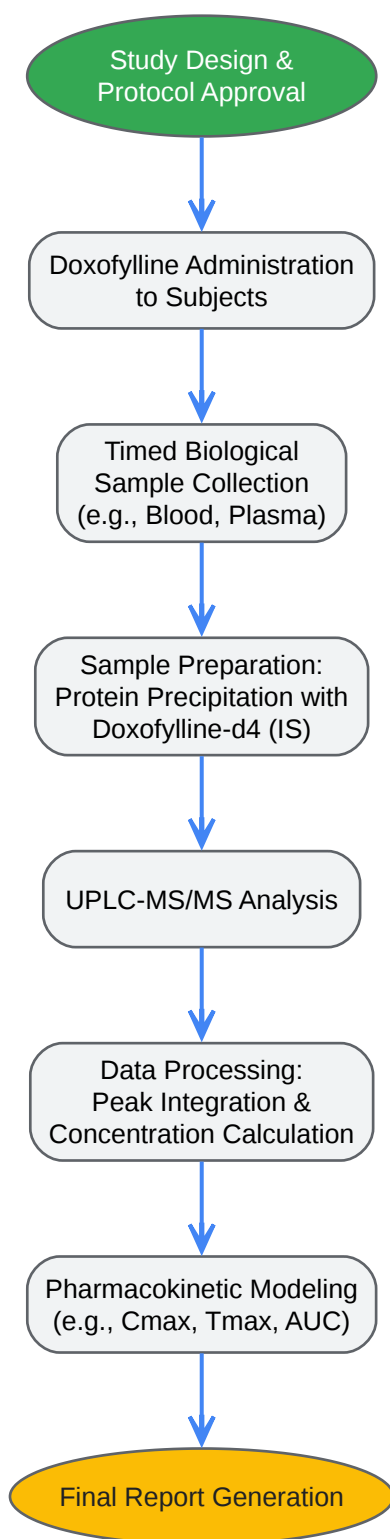


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Caption: Mechanism of action of Doxofylline.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Doxofylline using **Doxofylline-d4** as an internal standard.



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Caption: Pharmacokinetic analysis workflow.

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